molecular formula C6H5ClN2O2 B14064825 4-Chloro-6-methylpyrimidine-5-carboxylic acid

4-Chloro-6-methylpyrimidine-5-carboxylic acid

Cat. No.: B14064825
M. Wt: 172.57 g/mol
InChI Key: FDSVDCYGSXURKE-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyrimidine-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylpyrimidine-5-carboxylic acid typically involves the chlorination of 6-methylpyrimidine-5-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C6H5N2O2} + \text{SOCl2} \rightarrow \text{C6H5ClN2O2} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Scientific Research Applications

4-Chloro-6-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-methylpyrimidine-4-carboxylic acid
  • 4-Chloro-5-methylpyrimidine-6-carboxylic acid
  • 4,6-Dichloropyrimidine-5-carboxylic acid

Uniqueness

4-Chloro-6-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

4-chloro-6-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c1-3-4(6(10)11)5(7)9-2-8-3/h2H,1H3,(H,10,11)

InChI Key

FDSVDCYGSXURKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)Cl)C(=O)O

Origin of Product

United States

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